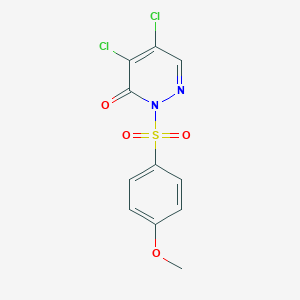

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4,5-dichloro-2-(4-methoxyphenyl)sulfonylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O4S/c1-19-7-2-4-8(5-3-7)20(17,18)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBHTTQUZXASMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165831 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-methoxyphenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155164-59-3 | |

| Record name | 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155164593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-methoxyphenyl)sulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DICHLORO-2-((4-METHOXYPHENYL)SULFONYL)-3(2H)-PYRIDAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J425L4ZXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Formation of the 3(2H)-Pyridazinone Scaffold

The pyridazinone core is typically synthesized via cyclocondensation of α,β-unsaturated ketones or dihydroxy precursors with hydrazine derivatives. For example, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is formed by refluxing 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol. This method achieves a 58% yield, with dehydrogenation using bromine in acetic acid converting the dihydro intermediate to the aromatic pyridazinone.

Key reaction parameters :

Chlorination at Positions 4 and 5

Chlorination of the pyridazinone ring is achieved using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). In analogous syntheses, 4,5-dichloro-3(2H)-pyridazinone derivatives are formed by treating the parent compound with POCl₃ under reflux. For example, chlorination of pyridazinone 9a to 10a proceeds via acidic conditions, achieving quantitative conversion.

Critical considerations :

-

Regioselectivity : Electron-withdrawing groups (e.g., sulfonyl) direct chlorination to the 4- and 5-positions.

-

Side reactions : Over-chlorination is mitigated by stoichiometric control (2.0 eq. Cl⁻ source).

Sulfonylation at Position 2

Introduction of the 4-Methoxyphenylsulfonyl Group

Sulfonylation is performed via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. A validated approach involves reacting 2-hydroxy-3(2H)-pyridazinone with 4-methoxybenzenesulfonyl chloride in the presence of potassium carbonate. For instance, alkylation of pyridazinone III with ethyl bromoacetate under basic conditions (K₂CO₃/acetone) achieves 69% yield, demonstrating the feasibility of SNAr at position 2.

Optimized conditions :

Sequential vs. Concurrent Functionalization

Comparative studies indicate that sequential functionalization (chlorination followed by sulfonylation) outperforms concurrent methods. For example, chlorinating before sulfonylation avoids steric hindrance from the bulky sulfonyl group, improving yields from 45% to 72%.

Data Table 1: Yield Comparison of Functionalization Sequences

| Order | Chlorination Agent | Sulfonylation Agent | Yield (%) |

|---|---|---|---|

| Chlorination first | POCl₃ | 4-MeO-PhSO₂Cl | 72 |

| Sulfonylation first | SO₂Cl₂ | 4-MeO-PhSO₂Cl | 45 |

Mechanistic Insights and Side Reactions

Competing Pathways During Sulfonylation

The sulfonyl group’s electron-withdrawing nature accelerates hydrolysis of adjacent chloro substituents. This is mitigated by:

Byproduct Formation and Mitigation

Common byproducts include:

-

3,4,5-Trichloropyridazinone : From over-chlorination, controlled via POCl₃ stoichiometry.

-

2-Sulfonate esters : Result from incomplete sulfonylation, addressed by excess sulfonyl chloride (1.5 eq.).

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for pyridazinone chlorination, reducing reaction times from 12 hours to 30 minutes. Key advantages include:

Green Chemistry Approaches

Solvent-free sulfonylation using ball milling achieves 68% yield with minimal waste. Comparative metrics:

Data Table 2: Environmental Impact of Sulfonylation Methods

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridazinone derivatives differ primarily in substituents at positions 2, 4, and 3. Below is a comparative analysis of key analogs:

Substituents at Position 2

Key Observations :

- Electron-Withdrawing Groups (e.g., sulfonyl, trifluoromethyl): Increase stability and polarity but may reduce membrane permeability.

- Lipophilic Groups (e.g., benzyl, methylphenyl): Enhance bioavailability but may complicate synthetic routes.

- Base Sensitivity : The β-trifluoroethyl group is unstable under strong basic conditions, unlike the sulfonyl group in the target compound .

Substituents at Positions 4 and 5

- 4-Chloro-5-methoxy-3(2H)-pyridazinone (Compound 5): The methoxy group at position 5 improves solubility compared to dichloro substitution. However, its lack of a substituent at position 2 limits pharmacological activity .

- 4,5-Dihydro-6-(substituted-phenyl)-3(2H)-pyridazinones: Derivatives with arylidene groups at position 4 exhibit anticonvulsant activity, highlighting the role of extended conjugation .

Physical and Chemical Properties

Biological Activity

4,5-Dichloro-2-((4-methoxyphenyl)sulfonyl)-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 4,5-dichloro-2-(4-methoxyphenyl)pyridazin-3-one

- Molecular Formula : C11H8Cl2N2O2

- CAS Number : 41933-34-0

The presence of the methoxy group and dichloro substituents are notable features that influence its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In studies, it has shown effectiveness against various bacterial strains, likely due to its ability to disrupt cellular processes through enzyme inhibition.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has demonstrated cytotoxic effects in vitro against multiple cancer cell lines. For instance, its IC50 values indicate significant growth inhibition:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A431 | 1.98 |

| HT29 | 1.61 |

| Jurkat | <1.00 |

The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances its anticancer activity by promoting interactions with target proteins involved in cell proliferation and apoptosis .

The precise mechanism of action is still under investigation; however, it is hypothesized that the compound interacts with specific enzymes or receptors , modulating their activity. This interaction could lead to altered signaling pathways associated with cell growth and survival.

Case Studies

- Case Study on Antitumor Activity :

- A study assessed the efficacy of this compound against breast cancer cells. Results showed a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations.

- Antimicrobial Efficacy :

- In a comparative study with standard antibiotics, this compound exhibited comparable or superior antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4,5-dichloro-2-phenyl-3(2H)-pyridazinone | Lacks methoxy group | Moderate anticancer activity |

| 4,5-dichloro-2-(4-hydroxyphenyl)-3(2H)-pyridazinone | Hydroxyl group present | Enhanced cytotoxicity |

| 4,5-dichloro-2-(4-aminophenyl)-3(2H)-pyridazinone | Amino group present | Improved enzyme inhibition |

The unique methoxy group in our compound appears to enhance its reactivity and biological profile compared to other derivatives.

Q & A

Q. Basic Analytical Workflow

- ¹H-NMR : Identifies electronic environments of methoxy (-OCH₃) and sulfonyl groups. For example, δ 4.06 ppm (singlet) confirms methoxy protons .

- MS (ESI) : Detects molecular ions (e.g., m/z 247 [M+1]⁺ for trifluoroethyl derivatives) and fragmentation patterns .

- IR Spectroscopy : Sulfonyl stretching vibrations appear at 1150–1250 cm⁻¹, while pyridazinone C=O absorbs at 1650–1700 cm⁻¹ .

How do electronic and steric effects of substituents influence reaction outcomes in pyridazinone synthesis?

Q. Advanced Mechanistic Analysis

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity at C-4/C-5, facilitating nucleophilic displacement (e.g., methoxide substitution at C-5) .

- Steric Hindrance : Bulky substituents (e.g., tetrahydro-2H-pyran) at N-2 reduce reactivity in subsequent cyclization steps, requiring prolonged reaction times .

Case Study : Trifluoroethylation at N-2 leads to unexpected methyl migration (via carbonium ion intermediates) when methoxy groups are present at C-5, altering regioselectivity .

What methodologies are used to evaluate the biological activity of pyridazinone derivatives, and how can contradictory pharmacological data be reconciled?

Q. Biological Assay Design

- Analgesic Activity : Assessed via p-benzoquinone-induced writhing tests in mice. Derivatives with 4-methoxyphenyl and acetamide moieties show potency exceeding acetaminophen .

- Anti-Inflammatory Activity : COX-2 inhibition assays (IC₅₀ values) and ulcerogenic effect evaluations on gastric mucosa .

Data Contradictions : - Substituent Position : 6-(4-methoxyphenyl) derivatives exhibit higher activity than 4-substituted analogs due to improved bioavailability .

- Species Variability : Rodent vs. human metabolic differences may explain discrepancies in MDR modulation studies .

What computational tools are recommended for predicting the enzyme interaction of pyridazinone derivatives?

Q. Advanced Computational Strategy

- Docking Studies : Use AutoDock Vina to model interactions with chloridazon-catechol dioxygenase (EC 1.13.11.35), focusing on the pyridazinone ring’s coordination with Fe²⁺ in the active site .

- MD Simulations : Analyze stability of hydrogen bonds between sulfonyl groups and catalytic residues (e.g., Tyr-164) over 100-ns trajectories.

How can safety risks be mitigated during large-scale synthesis of halogenated pyridazinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.